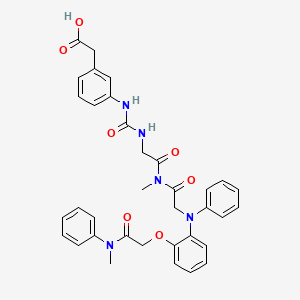

DA-3934

描述

属性

CAS 编号 |

183176-50-3 |

|---|---|

分子式 |

C35H35N5O7 |

分子量 |

637.7 g/mol |

IUPAC 名称 |

2-[3-[[2-[methyl-[2-(N-[2-[2-(N-methylanilino)-2-oxoethoxy]phenyl]anilino)acetyl]amino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid |

InChI |

InChI=1S/C35H35N5O7/c1-38(27-14-5-3-6-15-27)33(43)24-47-30-19-10-9-18-29(30)40(28-16-7-4-8-17-28)23-32(42)39(2)31(41)22-36-35(46)37-26-13-11-12-25(20-26)21-34(44)45/h3-20H,21-24H2,1-2H3,(H,44,45)(H2,36,37,46) |

InChI 键 |

NDPHJNZMISFERB-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DA-3934; DA3934; DA 3934; UNII-J353803KRG; |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: In Vitro and Cellular Assays for the Characterization of HIF-Prolyl Hydroxylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "DA-3934" specified in the topic is not found in publicly available scientific literature. This guide has been developed using publicly accessible information on well-characterized HIF-prolyl hydroxylase inhibitors, such as Molidustat (BAY 85-3934), and general protocols for this class of compounds. The principles and methodologies described herein are broadly applicable for the evaluation of novel HIF-prolyl hydroxylase inhibitors.

Introduction: The HIF-1α Signaling Pathway and Therapeutic Inhibition

Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Its stabilization is critical for physiological processes like erythropoiesis and angiogenesis. Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][2]

HIF-prolyl hydroxylase inhibitors are small molecules that prevent the hydroxylation of HIF-1α, thereby stabilizing it even under normoxic conditions. This leads to the activation of HIF-1 target genes, offering therapeutic potential for conditions such as anemia associated with chronic kidney disease.[3][4] This guide provides a technical overview of the core in vitro and cellular assays used to characterize the activity of these inhibitors.

Quantitative Data Summary: In Vitro Potency of HIF-PHD Inhibitors

The inhibitory activity of a compound against the three main human PHD isoforms (PHD1, PHD2, and PHD3) is a critical parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table summarizes the in vitro IC50 values for several well-characterized HIF-PHD inhibitors.

| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |

| Molidustat (BAY 85-3934) | 480 | 7 - 280 | 450 | [3][5] |

| Roxadustat (FG-4592) | Not Reported | 27 - 591 | Not Reported | [3][6][7] |

| Vadadustat (AKB-6548) | 15.36 | 11.83 - 29 | 7.63 | [3][6][7] |

| Daprodustat (GSK1278863) | 3.5 | 22.2 - 67 | 5.5 | [3][6][7] |

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.[3][6]

Signaling Pathway Diagrams

The following diagrams illustrate the core signaling pathway and the mechanism of its inhibition.

Caption: HIF-1α Signaling Under Normoxia and with PHD Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro PHD2 Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PHD2. A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen) assay, which detects the hydroxylation of a HIF-1α peptide substrate.[5]

Workflow Diagram:

Caption: Generalized workflow for an in vitro PHD2 inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare assay buffer: e.g., 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 1 mM Ascorbate, 50 µM FeSO4.

-

Dilute recombinant human PHD2 enzyme and a biotinylated HIF-1α peptide substrate (e.g., corresponding to residues 556-574) in assay buffer.[5]

-

Prepare serial dilutions of the test compound (e.g., "this compound") in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the PHD2 enzyme, HIF-1α peptide, and test compound solution.

-

Initiate the enzymatic reaction by adding 2-oxoglutarate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and detection reagents (e.g., streptavidin-coated donor beads, anti-hydroxy-HIF-1α antibody, and protein A-coated acceptor beads).

-

Incubate the plate in the dark at room temperature.

-

-

Data Analysis:

-

Read the plate on a suitable plate reader (e.g., EnVision).

-

The signal is inversely proportional to the amount of hydroxylated peptide.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of a compound to increase the intracellular levels of HIF-1α protein in cultured cells.

Workflow Diagram:

Caption: Generalized workflow for Western Blot analysis of HIF-1α.[3]

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293, HeLa) in appropriate media.

-

Seed cells into 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4-8 hours).[3]

-

-

Sample Preparation:

-

Western Blotting:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel (e.g., 7.5%).[9]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the HIF-1α signal to a loading control, such as β-actin or GAPDH.[3]

-

Hypoxia Response Element (HRE) Reporter Gene Assay

This assay measures the transcriptional activity of the HIF-1 complex by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an HRE-containing promoter.[5][10]

Workflow Diagram:

Caption: Generalized workflow for an HRE Luciferase Reporter Assay.[3]

Detailed Protocol:

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization) using a suitable transfection reagent.[10]

-

-

Cell Treatment:

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

Treat the cells with various concentrations of the test compound or vehicle control.

-

Incubate for 16-24 hours.[10]

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

-

The EC50 value (the concentration that produces half-maximal activation) can be determined by plotting the fold induction against the logarithm of the inhibitor concentration.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. benchchem.com [benchchem.com]

Molidustat (DA-3934): A Technical Guide to its Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molidustat (also known as DA-3934 and BAY 85-3934) is a novel, orally active small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By reversibly inhibiting these enzymes, molidustat mimics a hypoxic state, leading to the stabilization of hypoxia-inducible factors (HIFs). This stabilization promotes the endogenous production of erythropoietin (EPO), thereby stimulating erythropoiesis. This mechanism of action makes molidustat a therapeutic candidate for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). This guide provides a comprehensive overview of the pharmacology and available toxicology data for molidustat.

Mechanism of Action

Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Molidustat acts as a competitive inhibitor of HIF-PH, preventing the hydroxylation of HIF-α.[1] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and heterodimerizes with HIF-β. The HIF complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription. Key target genes include erythropoietin (EPO), which is crucial for red blood cell production, and genes involved in iron metabolism, such as those for iron absorption and transport.[1]

Pharmacology

Pharmacodynamics

Molidustat has been shown to dose-dependently increase endogenous EPO production in both preclinical animal models and human clinical trials.[1][2] In healthy Wistar rats and cynomolgus monkeys, oral administration of molidustat resulted in a significant increase in plasma EPO levels.[1] This was followed by a corresponding increase in reticulocytes and hemoglobin levels.[1] Clinical studies in patients with CKD-associated anemia have demonstrated that molidustat can effectively and sustainably increase and maintain hemoglobin levels.[3] Furthermore, studies suggest that molidustat may improve iron availability for erythropoiesis.

Pharmacokinetics

Molidustat is orally bioavailable.[2] Following oral administration in humans, it is rapidly absorbed.[4] The primary route of elimination is through metabolism, with the major metabolite being an N-glucuronide, which is then predominantly excreted in the urine.[4][5] Unchanged molidustat is found in only minor amounts in urine and feces.[4]

Toxicology Profile

Disclaimer: Detailed regulatory toxicology study reports for molidustat, including comprehensive genotoxicity, carcinogenicity, and reproductive toxicity data, are not publicly available. The information presented here is based on preclinical safety data from published literature and available safety data sheets.

General Toxicology

In preclinical studies, molidustat has been generally well-tolerated at therapeutic doses.[1] A safety data sheet for molidustat indicates that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[6] In a laboratory safety study in healthy cats, vomiting was the most frequently observed adverse reaction, and increases in systolic blood pressure were also noted.[7]

Safety Pharmacology

Some preclinical evidence suggests that unlike treatment with recombinant human EPO, molidustat may not be associated with hypertensive effects in a rat model of CKD.[1] However, increases in systolic blood pressure have been observed in some animal studies.[7]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

A safety data sheet for molidustat states that it "May damage fertility or the unborn child".[6] However, detailed study results from a standard battery of genotoxicity, carcinogenicity, and reproductive toxicology studies are not available in the public domain.

Experimental Protocols

In Vitro HIF-PH Inhibition Assay

The inhibitory activity of molidustat on HIF-PH can be assessed using a biochemical assay. This typically involves recombinant human HIF-PH enzymes (PHD1, PHD2, and PHD3), a synthetic peptide substrate derived from HIF-1α, and necessary co-factors (Fe²⁺, ascorbate, and 2-oxoglutarate). The assay measures the hydroxylation of the peptide substrate by the enzyme in the presence and absence of varying concentrations of molidustat. The IC50 values are then determined by quantifying the inhibition of the hydroxylation reaction.[1]

Animal Model of Renal Anemia (Rat)

A common model to evaluate the efficacy of compounds for treating renal anemia is the 5/6 nephrectomy model in rats. This surgical procedure reduces the functional renal mass, leading to decreased EPO production and subsequent anemia. Following the establishment of anemia, animals are treated with molidustat or a vehicle control. Key parameters monitored over the course of the study include hemoglobin levels, hematocrit, red blood cell counts, and plasma EPO concentrations.[8]

Summary of Quantitative Data

Table 1: In Vitro Inhibitory Activity of Molidustat

| Target | IC50 (nM) |

| PHD1 | 480 |

| PHD2 | 280 |

| PHD3 | 450 |

| Source:[9] |

Table 2: Pharmacokinetic Parameters of Molidustat in Humans (Single Oral Dose)

| Parameter | Value |

| Route of Excretion | Primarily renal (as N-glucuronide metabolite) |

| Unchanged Drug in Urine | ~4% |

| Unchanged Drug in Feces | ~6% |

| Source:[4] |

Diagrams

Caption: Molidustat inhibits HIF-PH, leading to HIF-α stabilization and increased erythropoiesis.

Caption: Workflow for evaluating Molidustat efficacy in a rat model of renal anemia.

References

- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 2. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 3. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug‐drug interaction of atazanavir on UGT1A1‐mediated glucuronidation of molidustat in human - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

The Role of DA-3934 (Molidustat) in the Regulation of Erythropoiesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DA-3934, also known as Molidustat (BAY 85-3934), is a potent and orally bioavailable small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By targeting the HIF pathway, Molidustat mimics the physiological response to hypoxia, leading to a coordinated increase in endogenous erythropoietin (EPO) production and subsequent stimulation of erythropoiesis. This mechanism offers a novel therapeutic approach for the treatment of anemia, particularly in the context of chronic kidney disease (CKD), by leveraging the body's own finely tuned regulatory systems for red blood cell production. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to the erythropoietic effects of Molidustat.

Core Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, the alpha subunit of the hypoxia-inducible factor (HIF-α) is hydroxylated by HIF-prolyl hydroxylase enzymes. This hydroxylation event marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. This process effectively suppresses the hypoxic response.[1][2]

Molidustat functions by inhibiting HIF-PH, thereby preventing the hydroxylation of HIF-α.[2][3] This inhibition leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, including the gene for erythropoietin (EPO).[3][4] The resulting increase in EPO gene transcription and subsequent protein synthesis stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, ultimately leading to an increase in red blood cell production.[4][5]

In addition to its direct effect on EPO production, HIF stabilization by Molidustat also plays a role in improving iron metabolism, a critical component of erythropoiesis. HIF-1α is involved in the regulation of proteins crucial for iron mobilization, such as transferrin and the transferrin receptor.[6] Furthermore, HIF-2α can indirectly suppress the expression of hepcidin, a key negative regulator of iron availability, thereby increasing the amount of iron accessible for hemoglobin synthesis.[6]

Preclinical Data

A summary of key quantitative data from preclinical studies is presented below.

Table 1: In Vitro HIF-Prolyl Hydroxylase Inhibitory Activity

| Enzyme | IC50 (nM) |

| PHD1 | 480 |

| PHD2 | 280 |

| PHD3 | 450 |

| Source:[7] |

Table 2: In Vivo Effects of Single Oral Dose of Molidustat in Male Wistar Rats

| Dose (mg/kg) | Peak Plasma EPO (IU/L) at 4h | Reticulocyte Count (% of RBCs) at 72h |

| 1.25 | - | Significant increase vs. vehicle |

| 5 | Significant increase vs. vehicle | Significant increase vs. vehicle |

| 500 | Maximal induction | - |

| Source:[1] |

Table 3: Effects of Repeated Oral Dosing of Molidustat in Male Wistar Rats (26 days)

| Daily Dose (mg/kg) | Mean Packed Cell Volume (PCV) Gain from Baseline (%) |

| 1.25 | ~3 |

| 5 | ~17 |

| Source:[1] |

Table 4: Comparison of Molidustat and rhEPO in Male Wistar Rats

| Treatment | Change in Hematocrit | Change in Hemoglobin |

| Molidustat (2.5 mg/kg, once daily) | Significant increase vs. control | Similar to high-dose rhEPO |

| rhEPO (100 IU/kg, twice weekly) | Significant increase vs. control | - |

| Source:[1] |

Table 5: Effects of Molidustat in a Rat Model of Gentamicin-Induced Renal Anemia

| Treatment | Plasma EPO Levels |

| Molidustat | Significant and dose-dependent increase |

| Source:[1] |

Table 6: Effects of Molidustat in a CKD Mouse Model (3 weeks treatment)

| Parameter | CKD + Vehicle | CKD + Molidustat |

| Hemoglobin | Anemic | Resolved to control levels |

| Hematocrit | Anemic | Resolved to control levels |

| Red Blood Cell Count | Anemic | Resolved to control levels |

| Circulating iFGF23 | Elevated (120-fold) | Significantly attenuated (>60%) |

| Source:[8][9] |

Experimental Protocols

In Vitro HIF-Prolyl Hydroxylase Activity Assay

Objective: To determine the inhibitory concentration (IC50) of Molidustat against recombinant human HIF-PHD enzymes.

Methodology:

-

A biotinylated HIF-1α peptide substrate (amino acids 556-574) is immobilized on streptavidin-coated microplates.

-

The immobilized peptide is incubated with recombinant human HIF-PHD1, PHD2, or PHD3 in a reaction buffer containing 20 mM Tris (pH 7.5), 5 mM KCl, 1.5 mM MgCl2, 20 µM 2-oxoglutarate, 10 µM FeSO4, and 2 mM ascorbate.

-

Molidustat is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed for 60 minutes.

-

After washing, the hydroxylated peptide is detected by incubating with a Europium-labeled VBC (von Hippel-Lindau, Elongin B, and Elongin C) complex, which specifically binds to the hydroxylated proline residue.

-

The amount of bound VBC complex is quantified by time-resolved fluorescence.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[7]

References

- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 2. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]

- 3. molidustat [drugcentral.org]

- 4. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The HIF-PHI BAY 85-3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Molidustat's Effect on Endogenous Erythropoietin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Molidustat, a small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). It details the mechanism by which Molidustat elevates endogenous erythropoietin (EPO) levels, presents quantitative data from key preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core biological pathways and workflows.

Core Mechanism of Action: HIF-PH Inhibition

Molidustat's therapeutic effect is rooted in its ability to inhibit the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzyme.[1] Under normal oxygen conditions (normoxia), HIF-PH hydroxylates the alpha subunit of HIF (HIF-α), tagging it for rapid proteasomal degradation.[2][3] This process suppresses the expression of hypoxia-responsive genes, including the gene for erythropoietin (EPO).[2]

By inhibiting HIF-PH, Molidustat mimics a state of hypoxia.[1][4] This action prevents the degradation of HIF-α, leading to its stabilization and accumulation.[1] The stabilized HIF-α then translocates to the cell nucleus, where it dimerizes with HIF-β. This HIF complex binds to hypoxia-responsive elements (HREs) on target genes, activating their transcription.[2][5] A primary target is the EPO gene, leading to increased synthesis and secretion of endogenous erythropoietin, which in turn stimulates red blood cell production (erythropoiesis).[1][2] This mechanism offers a more physiologically regulated increase in EPO compared to the supraphysiological levels often seen with direct administration of recombinant human EPO (rhEPO).[1][4]

Data Presentation: Quantitative Effects on Endogenous EPO

Molidustat administration results in a measurable, dose-dependent increase in endogenous EPO levels in both animal models and human subjects.

Table 1: Molidustat's Effect on Endogenous EPO in Healthy Human Volunteers

This table summarizes the results from a single-center, randomized, placebo-controlled, dose-escalation study in healthy male volunteers.[6][7]

| Dose Group | N | Geometric Mean Peak EPO (Cmax) (IU/L) | 90% Confidence Interval (CI) | Mean Fold Increase over Baseline | Time to Peak EPO | Return to Baseline |

| Placebo | 14 | 14.8 | 13.0, 16.9 | 1.4 | - | - |

| 12.5 mg Molidustat | - | Significant Increase vs. Placebo | - | - | ~12 hours | ~24-48 hours |

| 50 mg Molidustat | - | 39.8 | 29.4, 53.8 | 3.6 | ~12 hours | ~24-48 hours |

Data sourced from a Phase I study investigating single oral doses of Molidustat.[6][7][8]

Table 2: Molidustat's Effect on Endogenous EPO in Animal Models

| Animal Model | Dose | Key Finding |

| Wistar Rats | 5 mg/kg (single oral dose) | ~50-fold increase in EPO mRNA expression in the kidney, peaking 2 hours after administration.[5] |

| Wistar Rats | ≥ 1.25 mg/kg (single oral dose) | Dose-dependent increase in plasma EPO at 4 hours, followed by a dose-dependent increase in reticulocytes at 72 hours.[4] |

| Cynomolgus Monkeys | 0.5 mg/kg & 1.5 mg/kg (repeated oral doses) | Significant EPO induction 7 hours post-administration, returning to baseline within 24 hours. No adaptation of EPO response after repeated dosing.[4] |

| Healthy Cats | 5 mg/kg & 10 mg/kg (daily oral) | Significant increase in mean EPO concentrations 6 hours after treatment compared to placebo.[9] |

These preclinical studies demonstrate Molidustat's efficacy in stimulating EPO production across different species.[4][5][9]

Table 3: Impact of Co-administration on Molidustat and Endogenous EPO in Humans

This table outlines the effects of common supplements for chronic kidney disease (CKD) on Molidustat's pharmacokinetics (PK) and pharmacodynamics (PD).[10]

| Co-administered Agent | Timing | Effect on Molidustat | Effect on Endogenous EPO |

| Iron(II) Supplement | Concomitant | Reduced AUC by 50-75% and Cmax by 46-84% | Reduced AUC(0-24) by 31-44% and Cmax by 36-48% |

| Iron(II) Supplement | 4 hours before Molidustat | Reduced AUC by 9% and Cmax by 10% | Effect declined with increased time separation |

| Calcium(II) Supplement | Concomitant | Reduced AUC by 15% and Cmax by 47% | No influence on EPO response |

AUC: Area Under the Curve; Cmax: Maximum Concentration.

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess Molidustat's effect on EPO.

Protocol 1: Phase I Human Clinical Trial for PK/PD Assessment

This protocol is a summary of the methodology used in the first-in-human, proof-of-concept study.[6][7]

-

Study Design: A single-center, randomized, single-blind, placebo-controlled, group-comparison, dose-escalation study.

-

Participants: Healthy male volunteers. A total of 45 volunteers received Molidustat and 14 received a placebo.[6]

-

Intervention: Single oral doses of Molidustat (5, 12.5, 25, 37.5, or 50 mg) administered as a polyethylene glycol-based solution.[7]

-

Pharmacokinetic (PK) Sampling: Blood samples were collected at predefined time points to measure plasma concentrations of Molidustat. The mean terminal half-life was determined to be between 4.64 and 10.40 hours.[6]

-

Pharmacodynamic (PD) Sampling: Serum samples were collected over a 24-48 hour period to measure endogenous EPO levels.[6]

-

Primary Endpoint: To assess the safety, tolerability, pharmacokinetics, and effect on endogenous EPO levels.[7]

Protocol 2: Preclinical Assessment in Animal Models

This protocol summarizes methodologies from studies in rats and monkeys.[4]

-

Animal Models: Healthy male Wistar rats and cynomolgus monkeys were used.[4]

-

Drug Administration: Molidustat was administered orally. For repeat-dose studies in monkeys, doses were given at 24-hour intervals for 5 days.[4]

-

Sample Collection:

-

Plasma EPO: Blood samples were collected from conscious animals via vein puncture at specified time points (e.g., 4 hours post-dose in rats, 7 hours in monkeys) to measure plasma EPO concentrations.[4]

-

EPO mRNA Expression: In some studies, kidney tissue was harvested to quantify EPO mRNA levels using reverse transcription quantitative polymerase chain reaction (RT-qPCR) to assess gene expression.[5]

-

-

Erythropoietic Response: Hematologic parameters such as reticulocyte counts, hemoglobin, and hematocrit were measured to evaluate the downstream effects of EPO induction.[4]

Protocol 3: Quantification of Endogenous Erythropoietin

The standard method for quantifying EPO in serum or plasma samples is an enzyme-linked immunosorbent assay (ELISA).[11]

-

Assay Principle: The EPO immunoassay is typically a two-site "sandwich" ELISA.[11]

-

Procedure:

-

Coating: Microplate wells are coated with a monoclonal antibody specific for one epitope of the EPO molecule.

-

Sample Incubation: Calibrators, controls, and patient samples are added to the wells. Endogenous EPO in the samples binds to the immobilized antibody.

-

Second Antibody: A second, enzyme-linked polyclonal antibody that recognizes a different epitope on the EPO molecule is added. This antibody "sandwiches" the captured EPO.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Detection: The intensity of the color, which is directly proportional to the EPO concentration, is measured using a microplate reader.[11]

-

-

Calibration: The assay is calibrated against a World Health Organization (WHO) international standard for erythropoietin to ensure accuracy and consistency.[11]

-

Sample Collection: Due to diurnal variation in EPO levels, it is recommended that samples for serial monitoring be collected at the same time of day.[12] Serum samples should be clotted at 2°C to 8°C to prevent a decrease in EPO values.[11]

-

Differentiation: Standard immunoassays cannot distinguish between endogenous EPO and recombinant forms.[12] Techniques like Western blotting or isoelectric focusing are required for differentiation, primarily in the context of anti-doping tests.[13][14]

Conclusion

Molidustat effectively and dose-dependently increases endogenous erythropoietin levels by inhibiting the HIF-PH enzyme, thereby stabilizing the HIF-α subunit and upregulating EPO gene transcription.[1][6] Clinical data demonstrates that this leads to a controlled, physiological rise in EPO, with peak levels observed approximately 12 hours post-administration and a return to baseline within 24 to 48 hours.[6][8] This mechanism contrasts with the supraphysiological peaks associated with traditional ESA therapies, positioning Molidustat as a promising oral treatment for anemia associated with chronic kidney disease.[4][15] The efficacy of Molidustat is, however, sensitive to co-administration with oral iron supplements, a factor that must be considered in clinical practice.[10]

References

- 1. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]

- 2. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-man-proof of concept study with molidustat: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of molidustat: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s3.amazonaws.com [s3.amazonaws.com]

- 12. labcorp.com [labcorp.com]

- 13. Differentiation of endogenous erythropoietin and exogenous ESAs by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

An In-depth Technical Guide to HIF-1α Stabilization by Prolyl Hydroxylase Inhibitors in Vitro

A Note on the Investigated Compound: Initial literature searches for "DA-3934" did not yield specific data. However, due to the similarity in nomenclature, this guide will focus on the well-characterized and clinically relevant prolyl hydroxylase (PHD) inhibitor, Molidustat (BAY 85-3934) , as a representative example of a compound that stabilizes Hypoxia-Inducible Factor-1α (HIF-1α) in vitro. The principles, protocols, and pathways described are broadly applicable to the study of other PHD inhibitors.

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen tension (hypoxia). It consists of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. Small molecule inhibitors of PHDs prevent this hydroxylation, thereby stabilizing HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a host of target genes involved in angiogenesis, erythropoiesis, and metabolism. Molidustat (BAY 85-3934) is one such oral HIF-PH inhibitor.[1] This guide details the in vitro characterization of HIF-1α stabilization by compounds like Molidustat.

Quantitative Data Presentation

The in vitro inhibitory activity of Molidustat against PHD isoforms and its effect on HIF-1α stabilization and target gene expression are summarized below.

Table 1: In Vitro Inhibitory Activity of Molidustat (BAY 85-3934) against HIF Prolyl Hydroxylase Isoforms.

| Enzyme | IC50 (nM) | Assay Conditions |

| PHD1 | 480 | Cell-free assay with 20 µM 2-oxoglutarate, 10 µM Fe2+, and 2 mM ascorbate.[2] |

| PHD2 | 280 | Cell-free assay with 20 µM 2-oxoglutarate, 10 µM Fe2+, and 2 mM ascorbate.[2] |

| PHD3 | 450 | Cell-free assay with 20 µM 2-oxoglutarate, 10 µM Fe2+, and 2 mM ascorbate.[2] |

Table 2: Cellular Activity of Molidustat (BAY 85-3934) in Vitro.

| Cell Line | Parameter | Observation | Molidustat Concentration | Time |

| HeLa | HIF-1α Stabilization | Dose-dependent increase | Induction threshold: 0.25 µM | 2 hours |

| A549 | HIF-1α Stabilization | Dose-dependent increase | Induction threshold: 2.5 µM | 2 hours |

| Hep3B | HIF-1α Stabilization | Dose-dependent increase | Induction threshold: 0.5 µM | 2 hours |

| HeLa | HIF-2α Stabilization | Dose-dependent increase | Up to 10 µM | 2 hours |

| A549 | HIF-2α Stabilization | Dose-dependent increase | Up to 10 µM | 2 hours |

| Hep3B | HIF-2α Stabilization | Dose-dependent increase | Up to 10 µM | 2 hours |

| HeLa | HIF-1α Induction | Detectable levels | 5 µM | 20 minutes |

| A549 | HIF-1α Disappearance | No longer detectable after withdrawal and addition of 100 µM cycloheximide | 20 µM (pre-treatment for 120 min) | 30 minutes |

| Hep3B | EPO mRNA Induction | EC50 of 1.9 µM | Not specified | Not specified |

| HeLa | CA-IX mRNA Induction | Up to 20-fold increase | Not specified | Not specified |

| A549 | ANGPTL-4 mRNA Induction | Up to 20-fold increase | Not specified | Not specified |

Data compiled from multiple sources.[2][3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

1. Cell-Free HIF-Prolyl Hydroxylase (HIF-PH) Inhibition Assay

This assay quantitatively measures the inhibitory activity of a compound on recombinant PHD enzymes.

-

Materials:

-

Recombinant human PHD1, PHD2, and PHD3.

-

Biotinylated HIF-1α peptide substrate (e.g., biotinyl-DLDLEMLAPYIPMDDDFQL).[4]

-

Assay buffer: 20 mM Tris (pH 7.5), 5 mM KCl, 1.5 mM MgCl2, 20 µM 2-oxoglutarate, 10 µM FeSO4, 2 mM ascorbate, and protease inhibitors.[4]

-

Molidustat (or test compound) at various concentrations.

-

NeutrAvidin-coated 96-well plates.

-

Europium-labeled anti-hydroxylated HIF-1α antibody or VBC complex.

-

-

Protocol:

-

Immobilize the biotinylated HIF-1α peptide substrate onto NeutrAvidin-coated plates.

-

Incubate the immobilized peptide with the respective PHD enzyme in the assay buffer in the presence of varying concentrations of Molidustat for 60 minutes at room temperature.[4]

-

Wash the plates to stop the reaction.

-

Detect the hydroxylated peptide using a Europium-labeled antibody or VBC complex that specifically recognizes the hydroxylated proline residue.

-

Measure the time-resolved fluorescence to quantify the extent of hydroxylation.

-

Calculate IC50 values from the dose-response curves.

-

2. Western Blotting for HIF-1α Stabilization

This method is used to visualize and semi-quantify the accumulation of HIF-1α protein in cells treated with a PHD inhibitor.

-

Cell Culture and Treatment:

-

Culture human cell lines such as HeLa, A549, or Hep3B in standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Molidustat or vehicle control for a specified duration (e.g., 2-4 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Immunoblotting:

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

3. Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression

This technique measures the change in mRNA levels of HIF-1 target genes following treatment with a PHD inhibitor.

-

Cell Treatment and RNA Extraction:

-

Treat cells with Molidustat as described for Western blotting.

-

Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for HIF target genes (e.g., VEGFA, EPO, CA9, ANGPTL4).

-

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Mandatory Visualizations

Caption: HIF-1α Signaling Pathway under Normoxia and with PHD Inhibition.

Caption: Experimental Workflow for In Vitro HIF-1α Stabilization Assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 3. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

preclinical studies of Molidustat in anemia

An In-depth Technical Guide on the Preclinical Studies of Molidustat in Anemia

Introduction

Molidustat (BAY 85-3934) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). It represents a novel therapeutic approach for treating anemia, particularly the anemia associated with chronic kidney disease (CKD). Anemia in CKD is primarily caused by the insufficient production of erythropoietin (EPO) by the failing kidneys. Molidustat mimics the body's natural physiological response to hypoxia, stimulating endogenous EPO production to correct anemia. Preclinical studies in various animal models have been crucial in establishing the efficacy and mechanism of action of Molidustat before its evaluation in human clinical trials. This guide provides a detailed overview of the core preclinical findings, experimental protocols, and quantitative data related to Molidustat's effect on anemia.

Mechanism of Action: HIF Pathway Modulation

The primary mechanism of Molidustat involves the inhibition of HIF-prolyl hydroxylase enzymes, which are key oxygen sensors in cells. Under normal oxygen conditions (normoxia), HIF-PH hydroxylates the alpha subunit of HIF (HIF-α). This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind, targeting HIF-α for proteasomal degradation and preventing EPO gene transcription.

In hypoxic conditions, or through pharmacological inhibition by Molidustat, HIF-PH activity is reduced. This stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β, and this complex binds to the hypoxia response element (HRE) on target genes, including the gene for EPO. This action stimulates the transcription of EPO, which in turn promotes erythropoiesis in the bone marrow. Preclinical studies have also suggested that Molidustat may improve iron utilization by reducing hepcidin expression.

Caption: Molidustat inhibits HIF-PH, stabilizing HIF-α and leading to EPO gene transcription.

Preclinical Animal Models & Experimental Protocols

A variety of animal models have been utilized to characterize the pharmacological effects of Molidustat, ranging from healthy animals to models of induced renal anemia.

Healthy Animal Models

-

Species: Male Wistar rats and cynomolgus monkeys.

-

Objective: To determine the dose-dependent effects of Molidustat on EPO production and erythropoiesis in non-anemic, healthy subjects.

-

Methodology:

-

Rats: Following a single oral administration, plasma EPO levels were measured. Doses typically ranged from 1.25 mg/kg to 500 mg/kg. In a 26-day repeat-dose study, rats received either vehicle or Molidustat daily to assess long-term effects on hematological parameters.

-

Monkeys: In a 5-day repeat-dose study, Molidustat was administered at 0.5 mg/kg and 1.5 mg/kg daily. Blood samples were taken at various time points to measure plasma EPO. A separate 2-week study compared daily oral Molidustat (1.5 mg/kg) with subcutaneous recombinant human EPO (rhEPO) (100 IU/kg twice weekly).

-

Rodent Models of Renal Anemia

-

Gentamicin-Induced Renal Anemia Model:

-

Species: Male Wistar rats.

-

Objective: To evaluate Molidustat's efficacy in a model of toxin-induced kidney injury and subsequent anemia.

-

Protocol: Renal anemia was induced by daily subcutaneous injections of gentamicin. Following induction, rats were treated orally with vehicle or Molidustat (2.5, 5, and 10 mg/kg) five days per week. The primary endpoint was the change in packed cell volume (PCV).

-

-

Subtotal Nephrectomy (SNx) Model:

-

Species: Male Wistar rats.

-

Objective: To assess Molidustat in a surgical model of CKD that mimics the human triad of renal impairment, anemia, and hypertension.

-

Protocol: A two-step subtotal nephrectomy was performed. After recovery, anemic and hypertensive rats were treated with vehicle, rhEPO, or Molidustat (2.5 mg/kg and 5 mg/kg). Key parameters measured included PCV and systolic blood pressure via the tail-cuff method.

-

-

Adenine-Induced CKD Model:

-

Species: Male C57BL/6J mice.

-

Objective: To study Molidustat's effects in a diet-induced model of chronic tubulointerstitial nephropathy and anemia.

-

Protocol: Mice were fed an adenine-containing diet to induce CKD and anemia. After 12 weeks, cohorts were treated with either vehicle or a patient-equivalent dose of Molidustat every other day for 3 weeks while remaining on the adenine diet. Hematological parameters (Hemoglobin, Hematocrit) were measured before and after the treatment period.

-

Feline Healthy and Anemia Models

-

Species: Healthy adult laboratory cats and cats with CKD-associated nonregenerative anemia.

-

Objective: To determine the pharmacodynamic effects in healthy cats and efficacy in anemic cats.

-

Protocol (Healthy Cats): A randomized, placebo-controlled study where cats received daily oral suspensions of placebo, 5 mg/kg, or 10 mg/kg of Molidustat. Treatment was stopped when hematocrit (HCT) exceeded 60%.

-

Protocol (Anemic Cats): A multi-center, double-masked, randomized, placebo-controlled field study was conducted. Cats with nonregenerative anemia associated with CKD were enrolled and received Molidustat orally once daily for up to 28 days.

Caption: General experimental workflow for preclinical evaluation of Molidustat in anemia models.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative outcomes from various preclinical studies of Molidustat.

Table 1: Effects of Molidustat on Hematological Parameters in Healthy Animals

| Species | Treatment Group | Dose | Duration | Key Finding | Reference |

| Healthy Cat | Molidustat | 5 mg/kg/day | 21 Days | Mean HCT increased from baseline to 54.4%. | |

| Molidustat | 10 mg/kg/day | 14 Days | Mean HCT increased from baseline to 61.2%. | ||

| Placebo | 0 mg/kg/day | 21 Days | Mean HCT remained stable at ~40.3%. | ||

| Cynomolgus Monkey | Molidustat | 1.5 mg/kg/day | 14 Days | Increased hemoglobin levels compared to vehicle. |

Table 2: Efficacy of Molidustat in Rodent Models of Renal Anemia

| Model | Treatment Group | Dose | Key Finding | Reference |

| Gentamicin-Induced Anemia (Rat) | Molidustat | 2.5 mg/kg | Mean PCV returned to baseline levels. | |

| Molidustat | 5 mg/kg & 10 mg/kg | Prevented the decline in mean PCV; final values were significantly higher than controls. | ||

| Vehicle | - | Showed a lower mean PCV compared to control animals. | ||

| Subtotal Nephrectomy (Rat) | Molidustat | 2.5 mg/kg & 5 mg/kg | Significantly increased mean PCV. Normalized hypertensive blood pressure. | |

| rhEPO | - | Significantly increased mean PCV. Did not normalize blood pressure. | ||

| Adenine-Induced CKD (Mouse) | Molidustat | Patient-equivalent dose | Significantly improved Hemoglobin and Hematocrit compared to vehicle-treated CKD mice, resolving the anemia. | |

| Vehicle | - | Hemoglobin and Hematocrit were significantly reduced compared to healthy controls. |

Table 3: Effects of Molidustat on Erythropoietin (EPO) Levels

| Species | Study Type | Dose | Key Finding on EPO Levels | Reference |

| Healthy Wistar Rat | Single Dose | ≥ 1.25 mg/kg | Statistically significant, dose-dependent induction of plasma EPO. | |

| Healthy Cynomolgus Monkey | Repeat Dose | 0.5 & 1.5 mg/kg/day | Dose-dependent production of EPO. | |

| Healthy Cat | Repeat Dose | 5 & 10 mg/kg/day | Mean EPO concentrations significantly increased on all assessment days compared to placebo. | |

| Rodent CKD Models | Repeat Dose | Various | Increased endogenous EPO production, which remained within the normal physiological range, unlike the supraphysiological levels seen with rhEPO. |

Summary of Key Preclinical Findings

-

Effective Anemia Correction: Oral administration of Molidustat consistently demonstrated the ability to increase hemoglobin and hematocrit/PCV in a variety of animal models, including healthy subjects and those with induced renal anemia.

-

Dose-Dependent EPO Production: Molidustat stimulates the production of endogenous erythropoietin in a dose-dependent manner in rats, monkeys, and cats.

-

Physiological EPO Regulation: Unlike treatment with rhEPO which can lead to supraphysiological plasma concentrations, Molidustat therapy tends to maintain endogenous EPO levels within a normal physiological range.

-

Blood Pressure Regulation: In a rat model of CKD with associated hypertension, Molidustat treatment not only corrected anemia but also resulted in the normalization of hypertensive blood pressure, an effect not observed with rhEPO treatment.

-

Iron Metabolism: Preclinical data suggests Molidustat can improve iron utilization, partly through the reduction of hepcidin mRNA expression.

Conclusion

The comprehensive body of preclinical evidence demonstrates that Molidustat is a potent and effective oral agent for the treatment of anemia. Its novel mechanism of action, which mimics the natural hypoxic response to stimulate endogenous EPO production, offers a more physiological approach to managing anemia compared to traditional erythropoiesis-stimulating agents. The findings from these animal studies, particularly the correction of anemia and the potential for blood pressure normalization in CKD models, have provided a strong foundation for the successful clinical development of Molidustat as a new therapeutic option for patients with anemia of chronic kidney disease.

BAY 85-3934 (Molidustat): A Technical Guide to Target Genes and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 85-3934, also known as Molidustat, is a potent and orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. By inhibiting these key oxygen sensors, Molidustat stabilizes Hypoxia-Inducible Factors (HIFs), leading to the activation of a cascade of downstream genes that play crucial roles in erythropoiesis and iron metabolism. This technical guide provides an in-depth overview of the target genes and signaling pathways modulated by BAY 85-3934, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this area.

Core Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, HIF-α subunits (primarily HIF-1α and HIF-2α) are hydroxylated by HIF-prolyl hydroxylase (HIF-PH) enzymes. This hydroxylation event marks the HIF-α subunit for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. BAY 85-3934 acts as a competitive inhibitor of the 2-oxoglutarate binding site of HIF-PH enzymes, preventing the hydroxylation of HIF-α.[1][2] This leads to the stabilization and accumulation of HIF-α subunits, which then translocate to the nucleus, heterodimerize with HIF-1β (also known as ARNT), and bind to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[2][3]

Signaling Pathways Modulated by BAY 85-3934

The primary signaling cascade initiated by BAY 85-3934 is the HIF pathway. This pathway is a master regulator of the cellular response to hypoxia and influences a wide array of physiological processes. The key downstream effects of Molidustat-induced HIF stabilization are centered on erythropoiesis and iron homeostasis.

The HIF-1α/2α Signaling Cascade

The stabilization of both HIF-1α and HIF-2α by BAY 85-3934 triggers the transcription of a broad range of target genes.[4] While there is some overlap, HIF-1α and HIF-2α also regulate distinct sets of genes. HIF-2α appears to be the primary regulator of erythropoietin (EPO) production, a critical hormone for red blood cell formation.[5] Both HIF-1α and HIF-2α are involved in regulating genes related to iron metabolism.[4]

Target Genes of BAY 85-3934

The therapeutic effects of BAY 85-3934 are a direct consequence of the upregulation of specific HIF target genes. These genes are primarily involved in increasing red blood cell production and enhancing iron availability.

Genes Involved in Erythropoiesis

-

Erythropoietin (EPO): This is the principal hormone stimulating erythropoiesis. BAY 85-3934 robustly induces EPO gene expression, primarily in the kidneys and to a lesser extent in the liver, leading to increased red blood cell production.[2][6]

Genes Involved in Iron Metabolism and Transport

To support the increased demand for hemoglobin synthesis during erythropoiesis, BAY 85-3934 modulates a suite of genes that regulate iron uptake, mobilization, and transport:

-

Hepcidin (HAMP): Molidustat is associated with a reduction in hepcidin mRNA expression.[4] As hepcidin negatively regulates iron release from stores, its downregulation increases iron availability.

-

Transferrin (TF) and Transferrin Receptor (TFRC): HIF-1α is involved in the regulation of transferrin and its receptor, which are essential for iron transport in the blood and uptake by cells.[4]

-

Ferroportin (FPN1): As the only known iron exporter, ferroportin plays a crucial role in releasing iron from cells into the bloodstream. HIF-2α directly upregulates ferroportin expression.[4]

-

Divalent Metal Transporter 1 (DMT1) and Duodenal Cytochrome B (DCYTB): These genes are crucial for the absorption of dietary iron in the intestine.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of BAY 85-3934.

| Table 1: In Vitro Potency of BAY 85-3934 | |

| Target | IC50 (nM) |

| PHD1 | 480 |

| PHD2 | 280 |

| PHD3 | 450 |

| Data from Selleck Chemicals & MedChemExpress |

| Table 2: In Vivo Effects of BAY 85-3934 in Rats | |

| Parameter | Observation |

| EPO mRNA expression in kidney (5 mg/kg) | ~50-fold increase over baseline, peaking at 2 hours.[6] |

| Heme oxygenase-1 (HMOX-1) mRNA in kidney (5 mg/kg) | 3.2-fold increase over baseline.[6] |

| Adrenomedullin mRNA in kidney (5 mg/kg) | 2.3-fold increase over baseline.[6] |

| ANGPTL-4 mRNA in kidney (5 mg/kg) | 3.8-fold increase over baseline.[6] |

| Data from Flamme et al. (2014) |

Key Experimental Protocols

Western Blot for HIF-1α Stabilization

This protocol details the steps to detect the stabilization of HIF-1α in cultured cells following treatment with BAY 85-3934.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, Hep3B) and grow to 70-80% confluency.

-

Treat cells with desired concentrations of BAY 85-3934 (or vehicle control, e.g., DMSO) for a specified time (e.g., 2-6 hours). A positive control such as CoCl₂ (100-150 µM) or Desferrioxamine (DFO) can be used.

2. Cell Lysis:

-

Crucial Step: Perform all lysis steps on ice and as quickly as possible due to the short half-life of HIF-1α.

-

Wash cells with ice-cold PBS.

-

Lyse cells using RIPA buffer supplemented with a protease inhibitor cocktail. The addition of CoCl₂ (1 mM) to the lysis buffer can further aid in HIF-1α stabilization.[8]

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).

4. SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., Novus Biologicals, NB100-105) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

qRT-PCR for Target Gene Expression Analysis

This protocol describes the measurement of mRNA expression levels of HIF target genes in response to BAY 85-3934.

1. Cell Culture and Treatment:

-

Treat cells with BAY 85-3934 as described in the Western Blot protocol.

2. RNA Extraction:

-

Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase (e.g., SuperScript III) and random hexamer or oligo(dT) primers.

4. Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., EPO, TFRC) and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green master mix.

-

Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Include a melting curve analysis at the end of the run to verify the specificity of the PCR products.

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as a fold change in expression in the BAY 85-3934-treated samples compared to the vehicle-treated control.

Logical Relationship of BAY 85-3934's Mechanism of Action

The overall therapeutic effect of BAY 85-3934 is a result of a logical sequence of molecular and physiological events.

Conclusion

BAY 85-3934 (Molidustat) represents a novel therapeutic approach for the treatment of anemia by targeting the HIF signaling pathway. Its mechanism of action, centered on the inhibition of HIF-prolyl hydroxylases, leads to the coordinated upregulation of genes involved in erythropoiesis and iron metabolism. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to further explore the therapeutic potential of HIF-PH inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of erythropoiesis by hypoxia-inducible factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. haaselab.org [haaselab.org]

- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

Molidustat: A Deep Dive Beyond Anemia - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molidustat (BAY 85-3934) is a potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, a class of drugs primarily developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting the degradation of hypoxia-inducible factors (HIFs), Molidustat mimics a hypoxic state, leading to the transcriptional activation of a wide array of genes, most notably erythropoietin (EPO). However, the systemic stabilization of HIFs by Molidustat extends its pharmacological effects far beyond erythropoiesis, opening up a new frontier of exploratory research into its potential therapeutic applications in a range of non-anemic conditions. This technical guide provides a comprehensive overview of the core preclinical and clinical research on Molidustat for indications beyond anemia, with a focus on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the intricate signaling pathways involved.

Core Mechanism of Action: HIF-PH Inhibition

Molidustat exerts its effects by inhibiting the family of HIF prolyl hydroxylase domain (PHD) enzymes, primarily PHD1, PHD2, and PHD3. Under normoxic conditions, these enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, Molidustat prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This stable HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

The primary and most well-studied consequence of this action is the increased production of EPO, which stimulates red blood cell production. However, HIFs regulate a broad spectrum of cellular processes, including angiogenesis, glucose metabolism, cell survival, and inflammation, suggesting a much wider therapeutic potential for Molidustat.

Quantitative Data: In Vitro Activity

| Target | IC50 (nM) | Assay Conditions | Reference |

| PHD1 | 480 | Recombinant human PHD1, in vitro enzyme assay | [1] |

| PHD2 | 280 | Recombinant human PHD2, in vitro enzyme assay | [1] |

| PHD3 | 450 | Recombinant human PHD3, in vitro enzyme assay | [1] |

| Assay | EC50 (µM) | Cell Line | Description | Reference |

| HRE Reporter Assay | 8.4 | A549 cells | Induction of a firefly luciferase reporter gene under the control of a hypoxia response element promoter | [1] |

Signaling Pathways Modulated by Molidustat

The stabilization of HIF by Molidustat triggers a cascade of downstream signaling events. While the erythropoietic pathway via EPO is the most prominent, research is beginning to uncover the broader impact of Molidustat on other HIF-regulated pathways.

HIF-1α Stabilization and Downstream Effects

The following diagram illustrates the core mechanism of Molidustat in stabilizing HIF-1α and initiating the transcription of target genes.

References

An In-depth Technical Guide on DA-3934 (Molidustat) for Ischemia-Reperfusion Injury Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DA-3934 (Molidustat, also known as BAY 85-3934), a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), and its potential application in the context of ischemia-reperfusion (I/R) injury. Molidustat is currently in late-stage clinical trials for the treatment of anemia associated with chronic kidney disease.[1] Its mechanism of action, however, holds significant promise for mitigating the complex pathophysiology of I/R injury.

The Challenge of Ischemia-Reperfusion Injury

Ischemia-reperfusion injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This process is central to the pathology of numerous cardiovascular diseases, including myocardial infarction and stroke, and is a significant concern in surgical procedures like organ transplantation. The pathophysiology of I/R injury is multifactorial, involving a surge in reactive oxygen species (ROS) production, intracellular calcium overload, endothelial dysfunction, and a pronounced inflammatory response, ultimately leading to apoptosis and necrosis.

This compound (Molidustat): Mechanism of Action

Molidustat is a small molecule inhibitor of HIF prolyl hydroxylases, the key enzymes responsible for the degradation of hypoxia-inducible factors (HIFs) under normoxic conditions.[2] By inhibiting these enzymes, Molidustat effectively stabilizes HIF-α subunits, allowing them to translocate to the nucleus and form a heterodimer with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of a suite of proteins that are crucial for cellular adaptation to hypoxia and for tissue protection.[3]

The primary therapeutic effect of Molidustat in the context of anemia is the upregulation of erythropoietin (EPO).[2] However, the activation of the HIF pathway also leads to the expression of genes involved in angiogenesis (e.g., vascular endothelial growth factor, VEGF), glucose metabolism, and cell survival, which are highly relevant to the mitigation of I/R injury.[4][5]

Preclinical Evidence for HIF-PH Inhibitors in Ischemia-Reperfusion Injury

While in-vivo studies specifically investigating Molidustat for I/R injury are not extensively available in the public domain, a growing body of preclinical evidence supports the protective effects of HIF-PH inhibitors as a class in various models of ischemic injury.

In-vitro Studies:

A study on the effects of five different HIF-PH inhibitors, including Molidustat (referred to as Bay 85-3934), on PC12 cells and primary rat neurons subjected to oxygen-glucose deprivation (OGD) demonstrated a protective effect. Pre-treatment with these inhibitors significantly reduced cell death and lactate dehydrogenase (LDH) release following OGD.[5]

Table 1: In-vitro Effects of Molidustat (Bay 85-3934) on Oxygen-Glucose Deprivation Injury

| Cell Type | Endpoint | Treatment | Result |

| PC12 cells | Cell Viability (MTT assay) | 50 µM & 100 µM Molidustat pre-treatment | Significant increase in cell viability post-OGD[5] |

| PC12 cells | Cell Death (LDH release) | 100 µM Molidustat pre-treatment | Significant reduction in LDH release post-OGD[5] |

In-vivo Studies (HIF-PH Inhibitors as a Class):

Preclinical studies with other HIF-PH inhibitors have shown promising results in animal models of I/R injury. For instance, pre-ischemic activation of HIF has been shown to protect multiple organs, including the heart, brain, and kidneys, from acute I/R injury.[6] These studies suggest that the therapeutic window for HIF-PH inhibitors may extend to post-conditioning scenarios as well.

Table 2: Representative In-vivo Effects of HIF-PH Inhibitors in Ischemia-Reperfusion Injury Models

| Animal Model | I/R Target Organ | HIF-PH Inhibitor | Key Findings |

| Mouse | Heart | Dimethyloxalylglycine (DMOG) | Cardioprotective effects observed with acute in-vivo stabilization of HIF-1α[7] |

| Mouse | Heart | PHD2 knockout | Reduced infarct size and preserved cardiac function[8][9] |

| Mouse | Kidney | Various | Protection against acute kidney injury[10] |

| Mouse | Brain | DMOG, FG4497 | Attenuated sensorimotor dysfunction after ischemia-reperfusion injury[5] |

Note: This table represents the effects of the drug class. Further studies are needed to confirm these effects specifically for Molidustat in in-vivo I/R models.

Experimental Protocols for Studying this compound in Ischemia-Reperfusion Injury

A. In-vivo Myocardial Ischemia-Reperfusion Injury Model (Rodent)

This protocol describes a standard procedure for inducing myocardial I/R injury in rats or mice to evaluate the therapeutic potential of this compound.

-

Animal Preparation:

-

Male Wistar rats (250-300g) or C57BL/6 mice (25-30g) are used.

-

Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

-

The animal is intubated and connected to a rodent ventilator.

-

Body temperature is maintained at 37°C using a heating pad.

-

ECG is monitored continuously.

-

-

Surgical Procedure:

-

A left thoracotomy is performed to expose the heart.

-

The pericardium is opened to visualize the left anterior descending (LAD) coronary artery.

-

A suture (e.g., 6-0 silk) is passed under the LAD artery.

-

To induce ischemia, the suture is tightened to occlude the artery. Successful occlusion is confirmed by the appearance of a pale region on the myocardium and changes in the ECG.

-

Ischemia is maintained for a specified duration (e.g., 30-45 minutes).

-

Reperfusion is initiated by releasing the suture.

-

-

Drug Administration:

-

This compound (Molidustat) can be administered via oral gavage or intraperitoneal injection at various time points relative to the ischemic event (pre-conditioning, at the onset of reperfusion, or post-conditioning).

-

A vehicle control group should be included.

-

-

Assessment of Outcomes (e.g., at 24 hours post-reperfusion):

-

Infarct Size Measurement: The heart is excised, and the LAD is re-occluded. Evans blue dye is injected to delineate the area at risk (AAR). The heart is then sliced and incubated in triphenyltetrazolium chloride (TTC) to differentiate the infarcted (pale) from the viable (red) tissue. The infarct size is expressed as a percentage of the AAR.

-

Cardiac Function: Echocardiography can be performed before and after the procedure to assess parameters such as ejection fraction and fractional shortening.

-

Biomarker Analysis: Blood samples can be collected to measure cardiac troponins or creatine kinase levels.

-

B. In-vitro Oxygen-Glucose Deprivation (OGD) Model

This protocol is useful for mechanistic studies and for high-throughput screening of cytoprotective compounds.

-

Cell Culture:

-

Use a relevant cell line (e.g., H9c2 cardiomyocytes, PC12 neuronal cells) or primary cell cultures.

-

Culture cells to a desired confluency in standard growth medium.

-

-

Drug Pre-treatment:

-

Treat cells with varying concentrations of this compound (Molidustat) or vehicle for a specified duration (e.g., 24 hours) prior to OGD.

-

-

Oxygen-Glucose Deprivation:

-

Replace the standard growth medium with a glucose-free medium (e.g., DMEM without glucose).

-

Place the cell cultures in a hypoxic chamber with a low oxygen concentration (e.g., <1% O2) for a duration that induces significant cell death in control cells (e.g., 6 hours).

-

-

Reoxygenation:

-

Remove the cells from the hypoxic chamber.

-

Replace the OGD medium with standard growth medium.

-

Return the cells to a normoxic incubator for a specified period (e.g., 24 hours).

-

-

Assessment of Cell Viability and Death:

-

MTT Assay: To assess cell viability.

-

LDH Assay: To measure cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.

-

Flow Cytometry: Using Annexin V and Propidium Iodide staining to quantify apoptosis and necrosis.

-

Conclusion

This compound (Molidustat), a potent HIF-PH inhibitor, presents a promising therapeutic strategy for the mitigation of ischemia-reperfusion injury. Its mechanism of action, centered on the stabilization of HIF-1α and the subsequent upregulation of a broad spectrum of cytoprotective genes, directly addresses several key pathological features of I/R injury. While direct in-vivo evidence for Molidustat in this indication is still emerging, the strong preclinical data for the HIF-PH inhibitor class as a whole provides a solid rationale for further investigation. The experimental protocols detailed in this guide offer a framework for researchers to explore the full therapeutic potential of this compound in the challenging field of ischemia-reperfusion injury.

References

- 1. Molidustat - Wikipedia [en.wikipedia.org]

- 2. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 3. Discovery of Molidustat (BAY 85‐3934): A Small‐Molecule Oral HIF‐Prolyl Hydroxylase (HIF‐PH) Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hearts of Hypoxia-inducible Factor Prolyl 4-Hydroxylase-2 Hypomorphic Mice Show Protection against Acute Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Precisely Tuned Inhibition of HIF Prolyl Hydroxylases Is Key for Cardioprotection After Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effect of Cardiomyocyte-Specific Prolyl-4-Hydroxylase 2 Inhibition on Ischemic Injury in a Mouse MI Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Molidustat: A Potential Neuroprotective Agent Through HIF-1α Stabilization

An In-depth Technical Guide on the Therapeutic Promise of Molidustat in Neuroprotective Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molidustat (BAY 85-3934), a potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), is currently approved for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action, the stabilization of hypoxia-inducible factor-1α (HIF-1α), has garnered significant interest for its potential therapeutic applications beyond erythropoiesis, particularly in the realm of neuroprotection.[3] HIF-1α is a master transcriptional regulator that orchestrates cellular adaptation to hypoxic and ischemic conditions by upregulating a battery of genes involved in angiogenesis, glucose metabolism, and cell survival.[4] This technical guide explores the preclinical rationale and potential of Molidustat as a neuroprotective agent, summarizing the existing data on HIF-PH inhibitors in various neurological disease models and providing detailed insights into the underlying signaling pathways and experimental methodologies. While direct and extensive neuroprotective research on Molidustat is still emerging, the wealth of data on related HIF-PH inhibitors provides a strong foundation for its investigation in neurological disorders such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[5][6][7]

The Hypoxia-Inducible Factor (HIF) Pathway: A Key Target for Neuroprotection

Under normoxic conditions, the α-subunit of HIF-1 is continuously synthesized and targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues by HIF-prolyl hydroxylases (PHDs), which allows for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[4][8] In hypoxic or ischemic conditions, the oxygen-dependent activity of PHDs is inhibited, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[4][8]

Molidustat, by inhibiting PHDs, mimics a hypoxic state, leading to the stabilization of HIF-1α even under normoxic conditions.[9][10] This activation of the HIF-1α signaling cascade is the cornerstone of its potential neuroprotective effects.

dot